N'-(2-methoxybenzylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-methoxybenzylidene)isonicotinohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound is synthesized by the condensation of isonicotinohydrazide with 2-methoxybenzaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-methoxybenzylidene)isonicotinohydrazide is typically synthesized through a Schiff base reaction. The process involves the condensation of isonicotinohydrazide with 2-methoxybenzaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction is usually carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(2-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown promising anticonvulsant and anticancer activities in preclinical studies.
Mechanism of Action
The mechanism of action of N’-(2-methoxybenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter levels in the brain. The compound may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide
- N’-(5-bromo-2-methoxybenzylidene)isonicotinohydrazide
- N’-(3-methoxybenzylidene)isonicotinohydrazide
Uniqueness
N’-(2-methoxybenzylidene)isonicotinohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-5-3-2-4-12(13)10-16-17-14(18)11-6-8-15-9-7-11/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
UGMKEUQMBKSHCP-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.